![molecular formula C14H21NOS2 B7462819 N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, including its effects on the central nervous system, cancer, and inflammation.2.1]octane]-3'-carboxamide.
Mechanism of Action
The mechanism of action of N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide is not fully understood. However, it has been suggested that this compound acts on various molecular targets, including ion channels, receptors, and enzymes. In the central nervous system, this compound has been shown to modulate the activity of GABA receptors, NMDA receptors, and voltage-gated ion channels. In cancer, this compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and proteasome, which are involved in tumor growth and survival. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects, depending on the target and the concentration used. In the central nervous system, this compound has been shown to reduce anxiety and depression, improve cognitive function, and have neuroprotective effects. In cancer, this compound has been shown to inhibit tumor growth, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. In inflammation, this compound has been shown to reduce inflammation and oxidative stress, and improve tissue repair.
Advantages and Limitations for Lab Experiments
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its high yield and purity, which allows for reproducible experiments. Another advantage is its potential therapeutic applications, which make it a promising compound for drug development. However, one of the limitations is its complex synthesis method, which requires specialized equipment and expertise. Another limitation is its limited availability, which can make it difficult to perform large-scale experiments.
Future Directions
There are various future directions for research on N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide. One direction is to further elucidate its mechanism of action, which can help identify new molecular targets and improve its therapeutic potential. Another direction is to explore its effects on other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, future research can focus on optimizing its synthesis method and improving its pharmacokinetic and pharmacodynamic properties for drug development.
Synthesis Methods
The synthesis of N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide involves the reaction of spirocyclic sulfones with cyclopropylamines. This reaction is carried out in the presence of a catalyst, such as palladium, and under high pressure and temperature. The yield of this reaction is generally high, and the purity of the compound can be improved through various purification techniques, such as chromatography.
Scientific Research Applications
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, including its effects on the central nervous system, cancer, and inflammation. In the central nervous system, this compound has been shown to have neuroprotective effects, reduce anxiety and depression, and improve cognitive function. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, this compound has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS2/c16-13(15-12-3-4-12)9-7-10-1-2-11(8-9)14(10)17-5-6-18-14/h9-12H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTKGQGUMGFUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC3CCC(C2)C34SCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)
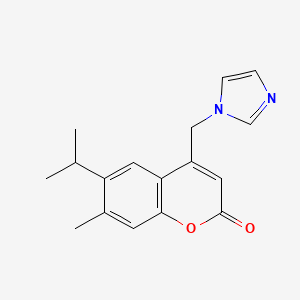
![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)
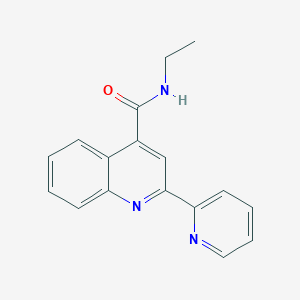
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)
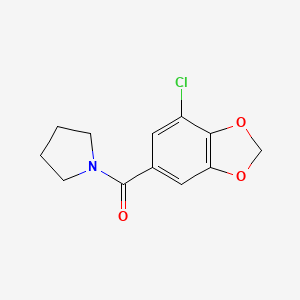
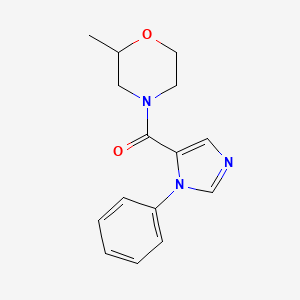
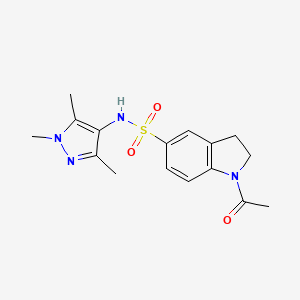
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)